Furosemide-d5
Overview
Description
Furosemide-d5 is a deuterium-labeled analogue of furosemide, a potent loop diuretic widely used in medical treatments. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of furosemide without altering its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furosemide-d5 typically involves the deuteration of furosemide. One common method includes the reaction of furosemide with deuterated reagents under controlled conditions. For instance, furosemide can be reacted with deuterated sulfuric acid in the presence of a deuterated solvent to achieve the desired deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize the yield and purity of this compound, which is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Furosemide-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under basic conditions.
Major Products
Scientific Research Applications
Furosemide-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of furosemide in biological systems.
Drug Development: Helps in understanding the drug’s interaction with various biological targets.
Medical Research: Used in studies related to congestive heart failure, hypertension, and edema.
Industrial Applications: Employed in the development of new diuretic drugs and in the study of ion transport mechanisms
Mechanism of Action
Furosemide-d5 exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The deuterium labeling does not alter this mechanism but allows for detailed study of the drug’s pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Furosemide: The non-deuterated form, widely used as a diuretic.
Torsemide: Another loop diuretic with a similar mechanism of action.
Bumetanide: A potent loop diuretic with a different chemical structure but similar pharmacological effects.
Uniqueness
Furosemide-d5 is unique due to its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to distinguish between the administered drug and its metabolites, providing insights into the drug’s behavior in the body .
Properties
IUPAC Name |
4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661989 | |
Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189482-35-6 | |
Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?
A: this compound serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]
Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?
A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.
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